
2-methyl-3-(4-piperidinyloxy)Pyridine
概要
説明
2-methyl-3-(4-piperidinyloxy)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
化学反応の分析
Types of Reactions
2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Sodium hydride or potassium carbonate can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-carboxypyridine
Reduction: 2-Methyl-3-(piperidin-4-yloxy)piperidine
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- 3-(Piperidin-4-yloxy)methylpyridine
- 2-(Piperidin-4-yloxy)methylpyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride .
Uniqueness
2-methyl-3-(4-piperidinyloxy)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperidin-4-yloxy group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-methyl-3-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |
InChIキー |
YSRXVYOLINGXBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OC2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

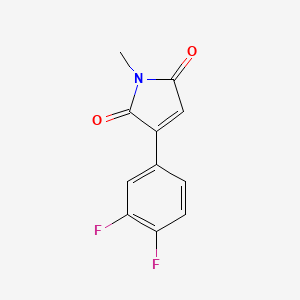





![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)

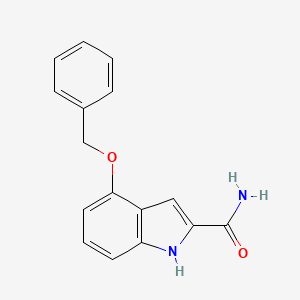
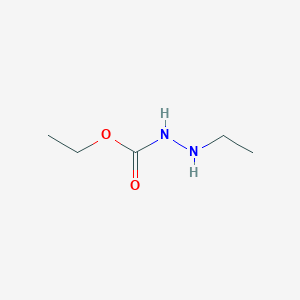
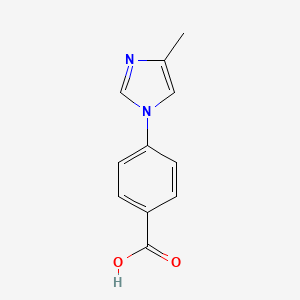
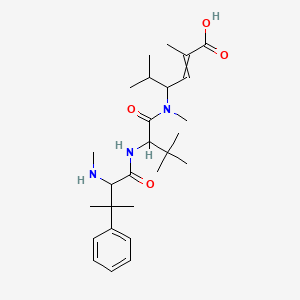
![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)
